molecular formula C8H8F3N B13010062 2,4-Dimethyl-6-(trifluoromethyl)pyridine

2,4-Dimethyl-6-(trifluoromethyl)pyridine

Cat. No.: B13010062
M. Wt: 175.15 g/mol
InChI Key: HJOVAIYWMCQBRG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two methyl groups at the 2 and 4 positions. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound often employs the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative. This method is favored for its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethyl-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Comparison: 2,4-Dimethyl-6-(trifluoromethyl)pyridine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3N/c1-5-3-6(2)12-7(4-5)8(9,10)11/h3-4H,1-2H3

InChI Key

HJOVAIYWMCQBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)C

Origin of Product

United States

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